BenchChemオンラインストアへようこそ!

Olcegepant

CGRP Antagonist Receptor Binding Affinity

Select Olcegepant (BIBN4096BS) to establish an unmatched high-affinity, high-selectivity baseline for your migraine research. With a human CGRP receptor binding affinity (Ki) of 14.4 pM and exceptional 130-250 fold selectivity over AMY1 receptors, it is the definitive reference standard for receptor binding and cAMP functional antagonism studies (pA2 of 11.2 in SK-N-MC cells). Its intravenous formulation ensures 100% bioavailability for precise dose-response studies, while its unique >10-fold higher potency in meningeal versus coronary arteries makes it the benchmark for evaluating next-generation gepant vascular safety. Rigorously validate new chemical entities against this prototypical antagonist.

Molecular Formula C38H47Br2N9O5
Molecular Weight 869.6 g/mol
CAS No. 204697-65-4
Cat. No. B1677202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlcegepant
CAS204697-65-4
SynonymsBIBN-4096;  BIBN4096;  BIBN 4096;  BIBN-4096BS;  BIBN4096BS;  BIBN 4096BS;  Olcegepant.
Molecular FormulaC38H47Br2N9O5
Molecular Weight869.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CC3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)NC(CCCCN)C(=O)N5CCN(CC5)C6=CC=NC=C6
InChIInChI=1S/C38H47Br2N9O5/c39-29-21-25(22-30(40)34(29)50)23-33(45-37(53)48-15-10-28(11-16-48)49-24-26-5-1-2-6-31(26)44-38(49)54)35(51)43-32(7-3-4-12-41)36(52)47-19-17-46(18-20-47)27-8-13-42-14-9-27/h1-2,5-6,8-9,13-14,21-22,28,32-33,50H,3-4,7,10-12,15-20,23-24,41H2,(H,43,51)(H,44,54)(H,45,53)/t32-,33+/m0/s1
InChIKeyITIXDWVDFFXNEG-JHOUSYSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olcegepant (CAS 204697-65-4): Procurement-Grade CGRP Antagonist Reference Standard for Migraine Research


Olcegepant (BIBN4096BS), a non-peptide small molecule and the prototypical gepant, acts as a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor [1]. As the first CGRP antagonist to provide clinical proof-of-concept for migraine therapy, it serves as an essential reference standard for receptor binding studies, in vitro functional assays, and in vivo models of migraine pathophysiology [2]. Its characterization, including a human CGRP receptor binding affinity (Ki) of 14.4 pM, establishes a benchmark against which all subsequent CGRP antagonists are compared [1].

Olcegepant Procurement: Why Interchanging with Another Gepant Compromises Experimental Validity


The gepant class exhibits significant pharmacological heterogeneity. Substituting Olcegepant with another gepant (e.g., Rimegepant, Ubrogepant, Telcagepant) in research protocols introduces critical variables. These compounds differ markedly in their receptor binding affinity, selectivity for the CGRP receptor over related amylin receptors (a safety concern), and their functional antagonism in different vascular beds relevant to migraine pathophysiology [1]. Furthermore, the unique pharmacokinetic profile of Olcegepant as an intravenous agent makes it the definitive tool for studies requiring precise control over systemic exposure, a parameter not matched by oral gepants [2].

Olcegepant Differential Selectivity Guide: Evidence-Based Comparison vs. Rimegepant, Ubrogepant, and Telcagepant


Olcegepant Demonstrates Highest CGRP Receptor Binding Affinity Among First-Generation Gepants

In a head-to-head comparative study using transfected Cos7 cells, Olcegepant exhibited the highest binding affinity for the human CGRP receptor, with a reported A2/KB value of 0.02 nM [1]. This represents a 14-fold increase in affinity compared to Rimegepant (0.28 nM) and a 50-fold increase compared to Telcagepant (1.00 nM) [1].

CGRP Antagonist Receptor Binding Affinity

Olcegepant Superior AMY1 Receptor Selectivity Minimizes Off-Target Confounding in Vascular Studies

Olcegepant demonstrates significantly higher selectivity for the CGRP receptor over the related AMY1 (amylin) receptor compared to other gepants. In Cos7 cells, Olcegepant's selectivity fold is approximately 130-fold (with some studies reporting up to 250-fold), whereas Telcagepant shows only 40-fold selectivity [1]. This selectivity difference is critical for cardiovascular safety, as AMY1 agonism can induce vasodilation and hypotension [2].

Receptor Selectivity Vascular Biology Off-Target Effects

Olcegepant Exhibits >10-Fold Higher Functional Potency in Human Meningeal vs. Coronary Arteries

In functional studies on isolated human arteries, Olcegepant displays a tissue-specific potency profile that distinguishes it from other gepants. It is >1 log unit (i.e., more than 10-fold) more potent in antagonizing CGRP-induced relaxation in human middle meningeal arteries (HMMAs) compared to human coronary arteries (HCAs) [1]. In contrast, Telcagepant, Ubrogepant, and Zavegepant show similar (<1 log difference) potency across both vascular beds [1].

Functional Antagonism Vascular Selectivity Migraine Pathophysiology

Olcegepant Ranked Most Efficacious Gepant in Clinical Network Meta-Analysis

A network meta-analysis of 15 randomized controlled trials (11,118 patients) compared the efficacy of seven gepants for acute migraine treatment. The analysis identified Olcegepant as the highest-ranking treatment for efficacy outcomes, outperforming Rimegepant, Ubrogepant, and Telcagepant in the combined ranking analysis [1]. This finding is supported by its intravenous administration, which ensures 100% bioavailability and rapid onset, unlike oral gepants [2].

Clinical Efficacy Network Meta-Analysis Acute Migraine

Olcegepant's Intravenous PK Profile Provides Precise Systemic Control for Preclinical Studies

Unlike orally administered gepants (e.g., Rimegepant, Ubrogepant, Atogepant) which exhibit variable absorption and first-pass metabolism, Olcegepant is formulated for intravenous administration [1]. This route ensures 100% bioavailability and eliminates the confounding variable of oral absorption, allowing for precise, dose-controlled studies of CGRP antagonism in animal models [2].

Pharmacokinetics In Vivo Models Bioavailability

Olcegepant Strategic Research Applications: Leveraging Differentiated Potency and Selectivity


Gold Standard Reference for In Vitro CGRP Receptor Binding and Functional Assays

Procure Olcegepant to establish a high-affinity, high-selectivity baseline for CGRP receptor binding assays (A2/KB of 0.02 nM in Cos7 cells) and cAMP functional antagonism studies (pA2 of 11.2 in SK-N-MC cells) [1]. Its exceptional selectivity over AMY1 receptors (130-250 fold) minimizes off-target confounding, making it the ideal positive control when screening novel CGRP antagonists or characterizing receptor pharmacology [1].

Intravenous Tool for Dose-Response Studies in Preclinical Migraine Models

Utilize Olcegepant's intravenous formulation to conduct precise dose-response studies in animal models of migraine. Its 100% bioavailability eliminates absorption variability, allowing for the accurate determination of effective doses (e.g., 1-30 μg/kg i.v. in marmoset models) and the study of CGRP-mediated pain pathways without the confounding factor of oral pharmacokinetics [2].

Benchmark for Vascular Selectivity in CGRP Antagonist Safety Pharmacology

Incorporate Olcegepant as a comparator in functional myography studies using isolated human arteries. Its unique profile of being >10-fold more potent in blocking CGRP-induced relaxation in meningeal versus coronary arteries provides a critical reference point for evaluating the vascular selectivity of novel gepants, a key component of their cardiovascular safety profile [3].

Efficacy Benchmark for In Vivo Validation of Acute Antimigraine Candidates

Use Olcegepant as the positive control in head-to-head preclinical efficacy studies. Given its ranking as the most efficacious gepant in a network meta-analysis of clinical trials, it serves as the 'best-in-class' reference for validating the therapeutic potential of new chemical entities in established in vivo migraine models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olcegepant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.